molecular formula C17H16N2O6S B6412957 3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261990-32-2

3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412957
CAS No.: 1261990-32-2
M. Wt: 376.4 g/mol
InChI Key: JGEGLBSDJMDOQA-UHFFFAOYSA-N
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Description

3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based organic compound featuring a nitro (-NO₂) group at the 3-position, a pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) group at the 4'-position, and a carboxylic acid (-COOH) moiety at the 4-position. This structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (pyrrolidine) substituents, making it a candidate for applications in coordination chemistry, particularly as a ligand in metal-organic frameworks (MOFs) or as a sensor component.

Properties

IUPAC Name

2-nitro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)15-8-5-13(11-16(15)19(22)23)12-3-6-14(7-4-12)26(24,25)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGLBSDJMDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692365
Record name 3-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-32-2
Record name 3-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Core Biphenyl Formation via Suzuki Coupling

The biphenyl framework is typically constructed using palladium-catalyzed cross-coupling reactions. For example:

  • Reagents : 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, substituted boronic acids, K₂CO₃, Pd(PPh₃)₄

  • Conditions : 1,4-dioxane/H₂O (4:1), 80°C for 16 hours .
    This method yields 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives with good regioselectivity.

Functional Group Installation

  • Nitration : Introduction of the nitro group (NO₂) at the 3-position is achieved using concentrated H₂SO₄ and HNO₃.

  • Sulfonylation : Pyrrolidin-1-ylsulfonyl group attachment involves reacting the corresponding amine with sulfonyl chloride derivatives under alkaline conditions .

Functional Group Transformations

The compound’s reactive sites enable diverse chemical modifications:

Functional Group Reaction Type Reagent/Conditions Product
Carboxylic acid (-COOH)EsterificationSOCl₂, then alcohol (e.g., EtOH)Methyl ester
AmidationNH₃, coupling agents (e.g., HATU)Amide derivatives
Nitro group (-NO₂)ReductionH₂/Pd-C, LiAlH₄Amino group (-NH₂)
Sulfonamide (-SO₂NH₂)Alkylation/AlkynylationAlkyne/alkyl halides, basesSulfonamide derivatives

Stability and Interactions

The compound’s stability under physiological conditions and its interactions with biological targets are critical for applications:

  • Hydrolytic Stability : The carboxylic acid group shows moderate acid strength (pKa ~4), resisting hydrolysis under neutral conditions .

  • Sulfonamide Reactivity : The pyrrolidin-1-ylsulfonyl group is stable under acidic conditions but may undergo nucleophilic substitution under strong base.

  • Biological Binding : Structural analogs exhibit binding to proteins such as Bcl-2, with IC₅₀ values in the nanomolar range, influenced by substituent size and polarity .

Comparative Reaction Analysis with Structural Analogues

Compound Key Structural Difference Reactivity Profile
4'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acidMorpholine instead of pyrrolidineEnhanced solubility, altered steric hindrance
5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidChlorine at position 5, different carboxylic acid positionIncreased reactivity due to electron-withdrawing Cl
2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehydeAldehyde group instead of carboxylic acidSusceptible to oxidation to carboxylic acid

Research Findings and Implications

  • Synthetic Yield Optimization : Palladium-catalyzed coupling reactions achieve yields up to 90% under optimized conditions (e.g., K₂CO₃ as base) .

  • Biological Activity : Analogues with modified sulfonamide groups (e.g., piperidine vs. pyrrolidine) show differential binding affinities to Bcl-2, highlighting the role of substituent size in target engagement .

  • Material Applications : The biphenyl core’s planarity enables π-π stacking interactions, making it suitable for supramolecular chemistry .

This compound exemplifies how carefully orchestrated synthetic methods and functional group diversity enable tailored reactivity for both therapeutic and materials science applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a biphenyl structure with a nitro group, a pyrrolidinylsulfonyl moiety, and a carboxylic acid functional group. The synthesis typically involves multiple steps:

  • Nitration : Introduction of the nitro group to a biphenyl precursor.
  • Sulfonylation : Addition of the pyrrolidinylsulfonyl group.
  • Carboxylation : Incorporation of the carboxylic acid functional group.

These reactions often utilize strong acids and organic solvents under controlled conditions to optimize yield and purity.

The biological activity of 3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing signaling pathways and cellular processes. The sulfonyl group enhances binding affinity to specific proteins, potentially modulating their activity.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown promise in its ability to inhibit cancer cell proliferation.
  • Neurological Effects : Given its structural similarity to certain neurotransmitter modulators, it may have implications in neuropharmacology.

Scientific Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Complex Organic Molecules : It is used as an intermediate in the synthesis of more complex organic compounds.
  • Development of Advanced Materials : The compound's unique properties make it suitable for the development of new materials in industrial applications.
  • Pharmaceutical Research : Ongoing studies are exploring its potential as a therapeutic agent for various diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound demonstrated significant inhibition of growth in various cancer cell lines. The compound was shown to induce apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the mechanism behind this activity and its potential clinical applications.

Mechanism of Action

The mechanism of action of 3-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The pyrrolidine ring and sulfonyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonated and nitro-substituted biphenyl carboxylic acids. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 3-NO₂, 4'-SO₂-pyrrolidine, 4-COOH Enhanced rigidity; mixed electronic effects; moderate solubility in polar solvents MOF ligand, potential chemosensor
4'-(Sulfonic acid)-[1,1'-biphenyl]-4-carboxylic acid 4'-SO₃H, 4-COOH High acidity; strong hydrogen-bonding capacity Proton-conductive MOFs, gas adsorption
3-Nitro-[1,1'-biphenyl]-4-carboxylic acid 3-NO₂, 4-COOH Electron-withdrawing dominance; reduced solubility Fluorescence quenching in MOFs
4'-(Pyridyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-pyridyl, 4-COOH Lewis basicity; coordination flexibility Luminescent MOFs for ion detection

Key Findings from Research

Photoluminescence Properties: The nitro group in the 3-position is known to quench fluorescence due to its electron-withdrawing nature, as observed in analogous nitroaromatic ligands . This contrasts with pyridyl or sulfonic acid derivatives, which often enhance luminescence via charge-transfer interactions .

Coordination Behavior :

  • The carboxylic acid and sulfonyl groups enable dual coordination modes (e.g., binding to metal clusters via carboxylate and sulfonate oxygen atoms). This is distinct from simpler biphenyl carboxylic acids, which typically rely solely on carboxylate coordination .
  • Compared to sulfonic acid derivatives, the pyrrolidine substituent reduces acidity, favoring coordination to transition metals (e.g., Zn²⁺, Cu²⁺) over alkali metals.

Sensing Applications: Nitroaromatic ligands are often used in explosive detection due to their affinity for electron-deficient analytes (e.g., nitroaromatic explosives). However, the pyrrolidin-1-ylsulfonyl group in this compound may introduce selectivity for larger analytes, such as organophosphates, via π-π and hydrogen-bonding interactions .

Data Table: Comparative Photophysical Properties

Compound λem (nm) Quantum Yield (Φ) Sensitivity to Nitroaromatics
This compound 450–470 (weak) 0.05–0.10 Moderate
4'-(Sulfonic acid)-[1,1'-biphenyl]-4-carboxylic acid N/A (non-emissive) <0.01 Low
3-Nitro-[1,1'-biphenyl]-4-carboxylic acid Non-emissive <0.01 High (quenching-based detection)
4'-(Pyridyl)-[1,1'-biphenyl]-4-carboxylic acid 500–520 0.20–0.30 Low

Research Implications and Limitations

Further studies are needed to optimize its MOF integration for sensing applications, particularly in competitive environments. Current research emphasizes the importance of substituent engineering in tuning ligand properties for targeted functionalities .

Biological Activity

3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a biphenyl core substituted with a nitro group and a pyrrolidin-1-ylsulfonyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S. Its structural features include:

  • Biphenyl Backbone : Provides stability and potential for interaction with biological targets.
  • Nitro Group : Implicated in redox reactions and may enhance biological activity.
  • Pyrrolidin-1-ylsulfonyl Moiety : Enhances binding affinity and may influence the compound's pharmacokinetics.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Staphylococcus aureus, E. coli

Anticancer Activity

The compound has also been investigated for anticancer properties. Structural analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for this compound include:

  • Interaction with Biological Targets : The nitro group can participate in redox reactions, while the pyrrolidin-1-ylsulfonyl group enhances binding to specific proteins.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A study on pyrazole derivatives indicated strong anticancer activity linked to structural features similar to those found in 3-Nitro derivatives .
  • Research on sulfonamide compounds demonstrated significant antimicrobial effects against resistant bacterial strains .

Q & A

Q. What are the key synthetic routes for preparing 3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid?

The compound can be synthesized via a multi-step approach. First, the biphenyl core is constructed using Suzuki-Miyaura cross-coupling or Ullmann reactions to join aromatic rings. For example, 4'-nitro[1,1'-biphenyl]-4-carboxylic acid (a structural analog) is synthesized via coupling reactions under inert atmospheres (argon), followed by nitration and sulfonation steps . The pyrrolidinylsulfonyl group is introduced via nucleophilic substitution or sulfonamide coupling, often requiring anhydrous conditions and catalysts like trimethylamine. Purification typically involves column chromatography and recrystallization.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on HPLC (for purity assessment, e.g., >95% as in ), NMR (¹H/¹³C for functional group verification), and mass spectrometry (e.g., GC/MS in ). For example, biphenyl derivatives in were analyzed using FT-IR to confirm carboxylic acid stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Discrepancies in melting points (e.g., 287.5–293.5°C in ) may indicate impurities, necessitating iterative recrystallization.

Q. What safety precautions are critical when handling this compound?

Based on analogous sulfonamide and nitro-containing compounds ( ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes ().
  • Storage : Seal in dry, room-temperature environments to prevent hydrolysis ().

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Contradictions in NMR peaks may arise from rotamers (due to restricted rotation in the biphenyl system) or solvent effects . For example, highlights ¹H NMR analysis of biphenyl derivatives in deuterated DMSO, where carboxylic protons appear as broad singlets (~12-13 ppm). To resolve ambiguities:

  • Use variable-temperature NMR to identify dynamic processes.
  • Compare experimental data with computational predictions (DFT calculations).
  • Cross-validate with 2D techniques (COSY, HSQC) to assign coupling patterns ( ).

Q. What strategies optimize the sulfonylation step when introducing the pyrrolidin-1-ylsulfonyl group?

The sulfonylation efficiency depends on:

  • Activation of the sulfonyl chloride : Use bases like triethylamine or DMAP to scavenge HCl.
  • Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
  • Temperature control : Slow addition at 0°C prevents exothermic decomposition ( ).
  • Work-up : Extract unreacted reagents with NaHCO₃ washes, followed by drying over MgSO₄.

Q. How does the nitro group influence the compound’s reactivity in metal-organic framework (MOF) synthesis?

The nitro group acts as a π-acceptor , enhancing coordination to metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOFs. However, its electron-withdrawing nature may reduce ligand solubility, requiring polar aprotic solvents like DMF. In , nitro-containing ligands in MOFs exhibited tunable luminescence for sensing applications. Competitive binding studies (e.g., with carboxylate analogs in ) can clarify steric/electronic effects.

Q. What are the implications of batch-to-batch variability in biological assays using this compound?

Variability may stem from trace byproducts (e.g., unreacted nitro precursors) or stereochemical impurities . Mitigation strategies include:

  • HPLC-MS profiling to detect contaminants ( ).
  • Dosage calibration using quantitative NMR (qNMR) with internal standards.
  • Biological replicates to account for potency fluctuations ( notes commercial batches lack analytical guarantees).

Methodological Tables

Parameter Typical Conditions References
Sulfonylation Yield 65-85% (DMAP, DCM, 0°C to RT)
HPLC Purity >95% (C18 column, acetonitrile/water gradient)
NMR Solvent DMSO-d₆ or CDCl₃

Key Challenges and Solutions

  • Byproduct Formation : Nitro reduction during coupling (e.g., to amines) can occur; monitor via TLC and adjust reductant concentrations .
  • Hydrolytic Instability : The sulfonamide bond may degrade in humid conditions; store desiccated at -20°C for long-term stability ().

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